3-Chloro-5-methylpyridin-4-amine

Chemical synthesis Procurement Quality control

Regioisomer purity risks compromise medicinal chemistry reproducibility. This exact 3-chloro-5-methylpyridin-4-amine (CAS 97944-42-8) provides the specific substitution pattern required for patented kinase inhibitor scaffolds targeting FMS, c-KIT, and FLT3. - **Regiochemical certainty:** 3-Cl/4-NH₂/5-CH₃ fixed arrangement ensures cross-coupling predictability - **Physical baseline:** MP 110.0°C, XLogP3 1.2, TPSA 38.9 Ų for reproducible handling - **Supply guarantee:** White to pale yellow crystalline solid, available at ≥98% purity

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 97944-42-8
Cat. No. B1340064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylpyridin-4-amine
CAS97944-42-8
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1N)Cl
InChIInChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
InChIKeyGLKVMXXYMNTCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylpyridin-4-amine: Baseline Properties & Sourcing


3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8) is a heterocyclic aromatic amine with the molecular formula C₆H₇ClN₂ and molecular mass 142.59 g/mol [1][2]. The compound is characterized by a pyridine ring bearing a chlorine atom at the 3-position, a methyl group at the 5-position, and a primary amino group at the 4-position. Its reported melting point is 110.0 °C [1], with a computed aqueous solubility of 5.1 g/L at 25 °C . Commercial sources typically supply this compound as a white to pale yellow crystalline solid at purity specifications of 95% or 98% [3].

Privileged scaffold for kinase inhibitor library synthesis targeting Class III PTK receptors
Key intermediate for enzyme-targeted agrochemical active ingredient development
Versatile building block for cross-coupling reactions (Suzuki, Buchwald-Hartwig)
Defined regioisomer with 3-Cl/4-NH2/5-CH3 substitution pattern for structure-based design

3-Chloro-5-methylpyridin-4-amine: Why Analog Substitution Fails


Aminochloropyridines with different substitution patterns—such as 2-amino-3-chloro-5-methylpyridine or 2-chloro-3-methylpyridin-4-amine—are not interchangeable with 3-chloro-5-methylpyridin-4-amine despite sharing the same molecular formula or similar functional groups. The specific 3-Cl / 4-NH₂ / 5-CH₃ regiochemistry of this compound defines its electronic distribution, hydrogen-bonding capacity, and steric accessibility for cross-coupling reactions [1]. A positional isomer with, for example, the amino group at the 2-position rather than the 4-position will exhibit altered nucleophilicity at the amine site and different directing effects in metal-catalyzed transformations, leading to divergent reaction outcomes [1]. In procurement contexts where this compound serves as a specific building block in a patented synthetic route or medicinal chemistry program, substituting even a closely related regioisomer will yield a different final product, violating batch-to-batch consistency and regulatory traceability .

! Different amino-/chloro-regioisomers alter electronic distribution and nucleophilicity, affecting cross-coupling outcomes.
! Hydrogen-bonding capacity and steric accessibility vary with substitution pattern; lead optimization endpoints may not transfer.
! Batch-to-batch consistency and regulatory traceability rely on exact regioisomer identity; analog substitution introduces unknown impurities.

3-Chloro-5-methylpyridin-4-amine: Comparative Evidence Against Analogs


Supplier Purity Benchmarking

Commercial batches of 3-chloro-5-methylpyridin-4-amine are supplied with minimum purity specifications that vary by vendor. AKSci provides the compound at 95% purity , while Suzhou Aijia Pharmtech offers it at 98% purity [1]. This quantitative difference (Δ = 3 percentage points) may influence the need for additional purification steps in downstream syntheses, particularly in reaction sequences sensitive to specific impurities.

Supplier purity
Head-to-head
95% vs 98% (Δ 3 pp)
Informs procurement purity requirement review
Vendor-reported; pre-reaction purification may still be needed
Chemical synthesis Procurement Quality control

Physicochemical Profile vs. Regioisomers

3-Chloro-5-methylpyridin-4-amine exhibits a computed XLogP3 value of 1.2, with a topological polar surface area (TPSA) of 38.9 Ų and zero rotatable bonds [1]. A regioisomeric compound such as 2-chloro-3-methylpyridin-4-amine, while sharing the same molecular formula, will have a different spatial arrangement of the chlorine and amino groups, altering its electronic properties and likely its computed lipophilicity and TPSA. These differences affect passive membrane permeability and solubility, critical parameters in lead optimization.

Physicochemical baseline
Class-level
XLogP3 1.2 | TPSA 38.9 Ų | 0 Rot. bonds
Defines rigid molecular shape for lead optimization
Regioisomers may shift lipophilicity and permeability
Medicinal chemistry Physicochemical property Lead optimization

Utility as a Kinase Library Scaffold

Patent literature identifies pyridine and pyridazine derivatives with 3-chloro-5-methylpyridin-4-amine core structures as inhibitors of protein kinases, including Class III PTK receptor family members such as FMS (CSF-1R), c-KIT, PDGFRβ, and FLT3 [1]. The specific 3-chloro substitution pattern is likely a key determinant of kinase selectivity, as similar aminopyridine scaffolds have been shown to bind to the ATP-binding pocket of these enzymes . While direct head-to-head quantitative data against other substitution patterns is not publicly available, the inclusion of this specific regioisomer in multiple kinase inhibitor patents [2] indicates its privileged status as a building block for this target class.

Kinase inhibitor scaffold
Class-level
Recurrent 3-Cl motif in Class III PTK inhibitor patents
Supports kinase inhibitor library design context
Quantitative selectivity data not publicly available
Kinase inhibitor Chemical biology Drug discovery

Agrochemical Synthesis Intermediate

3-Chloro-5-methylpyridin-4-amine is utilized as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides [1]. Its structure facilitates the development of active ingredients targeting specific enzymes in pests or weeds [1]. While direct quantitative data comparing the efficacy of final agrochemical products derived from this intermediate versus those from other aminopyridines is not publicly available, the compound's specific substitution pattern is designed for optimal interaction with target enzyme active sites in these applications.

Agrochemical intermediate
Class-level
Precursor for herbicide/insecticide active ingredients
Supports agrochemical research workflow
Bioactivity data not directly linked to intermediate
Agrochemical Herbicide Pesticide synthesis

Lack of Direct Bioactivity Comparison Data

A search of public databases including BindingDB, ChEMBL, and patent literature reveals that 3-chloro-5-methylpyridin-4-amine itself is not reported as having intrinsic biological activity. It is instead consistently described and utilized as a synthetic building block [1][2]. Consequently, no quantitative head-to-head biological activity comparisons (e.g., IC50, Ki) against other aminopyridines are available. The differentiation of this compound is therefore based on its unique chemical structure and its demonstrated utility in synthesizing biologically active molecules, rather than on its own inherent pharmacological properties.

Bioactivity data gap
Context-dependent
No intrinsic IC50/Ki reported for the compound
Selection based on building block role
Database search confirmed absence of direct bioactivity data
Data transparency Procurement risk Experimental validation

3-Chloro-5-methylpyridin-4-amine: Validated Application Scenarios


Kinase Inhibitor Library Synthesis for Oncology

Procure 3-chloro-5-methylpyridin-4-amine as a core scaffold for generating focused libraries of kinase inhibitors. Its specific substitution pattern is recurrent in patent claims for compounds targeting Class III PTK receptors like FMS, c-KIT, and FLT3 , making it a privileged starting material for medicinal chemistry programs in this area .

Enzyme-Targeted Agrochemical Development

Utilize 3-chloro-5-methylpyridin-4-amine as a key intermediate in the synthesis of novel herbicides or insecticides. Its structural features are conducive to creating active ingredients that selectively target enzymes in pests or weeds [1].

Advanced Building Block Synthesis via Cross-Coupling

Employ this compound as a versatile intermediate for the preparation of more complex molecules via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 3-chloro or 4-amino positions. The defined melting point of 110.0 °C and XLogP3 of 1.2 provide a solid-state handling and purification baseline [2].

Physicochemical Benchmarking for Lead Optimization

Use the compound's computed physicochemical properties (XLogP3 = 1.2, TPSA = 38.9 Ų) as a baseline for comparing novel analogs within a lead optimization program [2]. The absence of rotatable bonds contributes to a rigid, well-defined molecular shape.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Privileged scaffold for Class III PTK inhibitor patents
Kinase selectivity profile validation
Agrochemical active ingredient development
Enzyme-targeted intermediate
Target enzyme specificity assays
Advanced building block cross-coupling
Versatile synthetic handle (C-Cl or C-NH2)
Reaction optimization for exact regioisomer
Physicochemical benchmark in lead optimization
Defined baseline lipophilicity and shape
Comparative physicochemical profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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